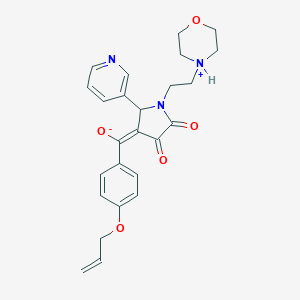
4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H27N3O5 and its molecular weight is 449.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one represents a unique class of organic molecules characterized by a complex structure featuring multiple functional groups. This diversity in structure suggests significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Structural Overview
This compound contains several notable structural features:
- Allyloxy Group : Contributes to its reactivity and potential interactions with biological targets.
- Benzoyl Moiety : Often associated with antimicrobial and anticancer activities.
- Hydroxyl Group : Plays a role in antioxidant properties.
- Morpholinoethyl Side Chain : May enhance the compound's solubility and bioavailability.
- Pyridine Ring : Known for its ability to interact with various biological systems.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
Antimicrobial Activity
The benzoyl and phenolic components are linked to antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in treating infections.
Antioxidant Activity
The presence of hydroxyl groups is often correlated with antioxidant capabilities. This activity is crucial in reducing oxidative stress in cells, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX-I and COX-II, leading to reduced inflammation.
- Receptor Binding : Its structural components may facilitate binding to receptors involved in pain and inflammation signaling pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-benzoylphenol | Benzoyl and phenolic groups | Antimicrobial |
| 3-hydroxyflavone | Hydroxyl and carbonyl groups | Antioxidant |
| Pyrrolidine derivatives | Pyrrole ring and amine groups | Neuroprotective |
| 5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one | Pyrrole ring with pyridine substituent | Anticancer |
This comparison illustrates that while there are similarities in structure, the specific combination of functional groups in This compound may confer unique properties not found in others.
Case Studies
Recent studies have explored the pharmacological effects of this compound:
- In vitro Studies : Research demonstrated that the compound exhibited significant inhibition of COX-II activity, suggesting its potential as an anti-inflammatory agent. The IC50 values were comparable to established COX inhibitors like Celecoxib.
- Cell Culture Experiments : In cellular models, the compound showed promising results in reducing oxidative stress markers, indicating its potential as a therapeutic agent for oxidative stress-related conditions.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-2-14-33-20-7-5-18(6-8-20)23(29)21-22(19-4-3-9-26-17-19)28(25(31)24(21)30)11-10-27-12-15-32-16-13-27/h2-9,17,22,29H,1,10-16H2/b23-21+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZATXVLIHHAUMT-XTQSDGFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














